Cas no 848133-04-0 (4-(benzyloxy)-3,5-dichloroaniline)

4-(Benzyloxy)-3,5-dichloroaniline is a chlorinated aromatic amine derivative featuring a benzyloxy substituent at the para position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its dichloro substitution pattern enhances reactivity in electrophilic aromatic substitution and coupling reactions, while the benzyloxy group offers versatility for further functionalization. The compound's stability under standard conditions and well-defined reactivity profile make it a valuable building block for constructing complex molecular architectures. Careful handling is advised due to potential amine-related hazards. Typical applications include the synthesis of biologically active molecules and advanced materials.
4-(benzyloxy)-3,5-dichloroaniline structure
848133-04-0 structure
Product name:4-(benzyloxy)-3,5-dichloroaniline
CAS No:848133-04-0
MF:C13H11NOCl2
MW:268.139
CID:3359125
PubChem ID:18543171

4-(benzyloxy)-3,5-dichloroaniline Chemical and Physical Properties

Names and Identifiers

    • BENZENAMINE, 3,5-DICHLORO-4-(PHENYLMETHOXY)-
    • 4-(benzyloxy)-3,5-dichloroaniline
    • SCHEMBL2811650
    • 4-Benzyloxy-3,5-dichlorophenylamine
    • 848133-04-0
    • KGCMWPRMFCNBNQ-UHFFFAOYSA-N
    • EN300-1295342
    • CS-0283875
    • 4-benzyloxy-3,5-dichloroaniline
    • DB-090455
    • AKOS009370102
    • Inchi: InChI=1S/C13H11Cl2NO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2
    • InChI Key: KGCMWPRMFCNBNQ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 267.0217694Da
  • Monoisotopic Mass: 267.0217694Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 35.3Ų

4-(benzyloxy)-3,5-dichloroaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1295342-10000mg
4-(benzyloxy)-3,5-dichloroaniline
848133-04-0
10000mg
$1778.0 2023-09-30
Enamine
EN300-1295342-1.0g
4-(benzyloxy)-3,5-dichloroaniline
848133-04-0
1g
$0.0 2023-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354545-1g
4-(Benzyloxy)-3,5-dichloroaniline
848133-04-0 95%
1g
¥18314.00 2024-07-28
Enamine
EN300-1295342-1000mg
4-(benzyloxy)-3,5-dichloroaniline
848133-04-0
1000mg
$414.0 2023-09-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354545-50mg
4-(Benzyloxy)-3,5-dichloroaniline
848133-04-0 95%
50mg
¥15422.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354545-500mg
4-(Benzyloxy)-3,5-dichloroaniline
848133-04-0 95%
500mg
¥17609.00 2024-07-28
Enamine
EN300-1295342-50mg
4-(benzyloxy)-3,5-dichloroaniline
848133-04-0
50mg
$348.0 2023-09-30
Enamine
EN300-1295342-5000mg
4-(benzyloxy)-3,5-dichloroaniline
848133-04-0
5000mg
$1199.0 2023-09-30
Enamine
EN300-1295342-100mg
4-(benzyloxy)-3,5-dichloroaniline
848133-04-0
100mg
$364.0 2023-09-30
Enamine
EN300-1295342-500mg
4-(benzyloxy)-3,5-dichloroaniline
848133-04-0
500mg
$397.0 2023-09-30

Additional information on 4-(benzyloxy)-3,5-dichloroaniline

Introduction to 4-(benzyloxy)-3,5-dichloroaniline (CAS No. 848133-04-0) and Its Applications in Modern Chemical Biology

The compound 4-(benzyloxy)-3,5-dichloroaniline (CAS No. 848133-04-0) represents a significant advancement in the realm of chemical biology, particularly in the development of novel pharmaceuticals and agrochemicals. This heterocyclic aromatic amine derivative has garnered considerable attention due to its unique structural properties and versatile reactivity, which make it a valuable intermediate in synthetic chemistry. The presence of both benzyloxy and dichloro substituents on the aniline backbone imparts distinct electronic and steric characteristics, enabling its utility in diverse chemical transformations.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of aniline derivatives for their potential as bioactive molecules. 4-(benzyloxy)-3,5-dichloroaniline stands out as a compound of interest due to its ability to serve as a precursor for more complex scaffolds. Its molecular structure allows for facile modifications at multiple positions, facilitating the synthesis of biologically active compounds with tailored properties. This flexibility has made it a focal point in medicinal chemistry research, particularly in the quest for new therapeutic agents targeting various diseases.

One of the most compelling aspects of 4-(benzyloxy)-3,5-dichloroaniline is its role in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The dichloro substituents enhance electrophilicity, making it an effective electrophile in cross-coupling reactions such as Suzuki-Miyaura coupling, which is pivotal for constructing biaryl motifs prevalent in many drugs. Furthermore, the benzyloxy group provides a hydrophobic pocket that can be exploited to improve binding affinity to biological targets. These features have been leveraged by researchers to develop novel small-molecule inhibitors with enhanced efficacy and reduced side effects.

Recent studies have highlighted the compound's utility in the development of antimicrobial agents. The dichloroaniline core is known to exhibit broad-spectrum antimicrobial activity by interfering with bacterial cell wall synthesis or DNA replication. By incorporating the benzyloxy moiety, researchers have been able to fine-tune the pharmacokinetic properties of these derivatives, improving their bioavailability and therapeutic window. This has opened up new avenues for treating multidrug-resistant bacterial infections, a pressing global health challenge.

The agrochemical sector has also benefited from the versatility of 4-(benzyloxy)-3,5-dichloroaniline. Its derivatives have shown promise as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants and fungi. The structural motifs present in this compound allow for selective action against pests while minimizing environmental impact—a crucial consideration in modern agriculture. Innovations driven by this compound are contributing to sustainable farming practices by providing farmers with more effective tools to protect their crops.

From a synthetic chemistry perspective, 4-(benzyloxy)-3,5-dichloroaniline exemplifies the power of functional group interplay in designing molecules with specific biological activities. The dichloro group acts as a handle for further derivatization via nucleophilic aromatic substitution or metal-catalyzed reactions, while the benzyloxy group can be hydrolyzed or transesterified to introduce other functionalities. This dual reactivity makes it an indispensable building block in drug discovery pipelines.

The growing interest in 4-(benzyloxy)-3,5-dichloroaniline is further underscored by its increasing production scale and commercial availability. Manufacturers specializing in fine chemicals have recognized its importance and are investing in optimizing synthetic routes to meet rising demand from academic and industrial researchers alike. This accessibility ensures that scientists worldwide can explore its potential without significant hurdles.

In conclusion,4-(benzyloxy)-3,5-dichloroaniline (CAS No. 848133-04-0) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features enable it to serve as a versatile intermediate in synthetic chemistry, driving innovation in drug discovery and crop protection strategies. As research continues to uncover new uses for this molecule,4-(benzyloxy)-3,5-dichloroaniline is poised to remain at the forefront of chemical biology advancements.

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